7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one
Brand Name: Vulcanchem
CAS No.: 646058-82-4
VCID: VC16902976
InChI: InChI=1S/C12H11NO2/c13-8-1-2-9-7(5-8)6-11-10(12(9)14)3-4-15-11/h1-2,5-6,10H,3-4,13H2
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one

CAS No.: 646058-82-4

Cat. No.: VC16902976

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one - 646058-82-4

Specification

CAS No. 646058-82-4
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 7-amino-3,3a-dihydro-2H-benzo[f][1]benzofuran-4-one
Standard InChI InChI=1S/C12H11NO2/c13-8-1-2-9-7(5-8)6-11-10(12(9)14)3-4-15-11/h1-2,5-6,10H,3-4,13H2
Standard InChI Key XCJCBCRNOVUUCB-UHFFFAOYSA-N
Canonical SMILES C1COC2=CC3=C(C=CC(=C3)N)C(=O)C21

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Stereochemistry

7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one features a fused bicyclic framework comprising a naphthalene system (rings A and B) and a partially saturated furan ring (ring C). The amino group at the 7-position introduces electron-rich characteristics, influencing both reactivity and intermolecular interactions . The molecular formula is C11H11NO\text{C}_{11}\text{H}_{11}\text{NO}, with a molecular weight of 175.21 g/mol. Key structural attributes include:

  • Ring fusion: The naphthalene moiety (positions 1–10) is annulated with a dihydrofuran ring (positions 3a, 4, 4a, 8a, 9, 9a), creating a planar aromatic system juxtaposed with a non-aromatic oxygen-containing ring.

  • Chirality: The 3a, 4a, 8a, and 9a positions introduce stereochemical complexity, though specific configurations for this derivative remain uncharacterized in publicly available datasets.

Spectroscopic Signatures

While experimental spectral data for 7-amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one are not explicitly reported, analogous compounds provide reference benchmarks:

Spectral TechniqueExpected Features
¹H NMR- Aromatic protons (δ 6.8–8.2 ppm)
- Dihydrofuran CH₂ (δ 2.5–3.5 ppm)
- NH₂ (δ 4.5–5.5 ppm, broad)
¹³C NMR- Carbonyl (C=O, δ 170–180 ppm)
- Aromatic carbons (δ 110–140 ppm)
- Aliphatic carbons (δ 20–50 ppm)
IR- N–H stretch (~3350 cm⁻¹)
- C=O stretch (~1680 cm⁻¹)
- C–O–C (furan, ~1250 cm⁻¹)

These predictions align with trends observed in naphtho[2,3-b]furan-4(2H)-one derivatives .

Synthetic Methodologies

Functional Group Interconversion

Late-stage modification of preformed naphthofuran skeletons offers another strategy:

  • Nitration/Reduction: Electrophilic nitration at the 7-position followed by reduction (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) could install the amino group.

  • Buchwald–Hartwig Amination: Transition-metal-catalyzed coupling of aryl halides with amines might enable direct C–N bond formation.

Biological Activities and Mechanisms

Antimicrobial Effects

Though unreported for 7-amino derivatives, dihydronaphthofurans from Artemisia spp. display antibacterial and antifungal properties . The amino group could improve solubility and target penetration.

Comparative Analysis with Structural Analogs

The biological and chemical profiles of 7-amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one can be contextualized against related compounds:

CompoundKey FeaturesBioactivity Highlights
2-Aminonaphtho[2,3-b]furan-4,9-dioneAmino at C2, quinone moietyGI50=9.2μM\text{GI}_{50} = 9.2 \, \mu\text{M} (MCF7/BUS)
3-Substituted dihydronaphthofuransAlkyl/aryl at C3, dihydrofuranAntifungal (IC₅₀ = 12–45 μM)
7-Amino derivativeAmino at C7, non-quinonePredicted enhanced DNA affinity

This comparison underscores the role of substituent positioning in modulating biological activity.

Applications and Future Directions

Therapeutic Development

The compound’s dual aromatic/amine structure positions it as a candidate for:

  • Antineoplastic agents: Optimizing solubility via amino group derivatization (e.g., acylated prodrugs).

  • Antimicrobial coatings: Functionalization for material science applications.

Synthetic Challenges

Key hurdles include:

  • Regioselective amination: Avoiding competing reactions at C5 or C9.

  • Stereocontrol: Managing diastereomer formation during cyclization steps.

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